molecular formula C10H12N2O2 B589499 4-(4-Aminophenyl)-3-morpholinone-d4 CAS No. 1329837-80-0

4-(4-Aminophenyl)-3-morpholinone-d4

Cat. No.: B589499
CAS No.: 1329837-80-0
M. Wt: 196.242
InChI Key: MHCRLDZZHOVFEE-RHQRLBAQSA-N
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Description

4-(4-Aminophenyl)-3-morpholinone-d4 is a deuterated derivative of 4-(4-aminophenyl)-3-morpholinone. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of deuterium atoms can influence the compound’s physical and chemical properties, making it useful for specific research and industrial applications.

Scientific Research Applications

4-(4-Aminophenyl)-3-morpholinone-d4 has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, 4-Aminophenol, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Covalent organic frameworks (COFs), which can be synthesized using compounds similar to “4-(4-Aminophenyl)-3-morpholinone-d4”, have immense potential for future applications. They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, and light-emitting diodes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)-3-morpholinone-d4 typically involves the hydrogenation of 4-(4-nitrophenyl)-3-morpholinone. The process begins with the preparation of 4-(4-nitrophenyl)-3-morpholinone, which is then subjected to hydrogenation using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions include maintaining a specific temperature and pressure to ensure complete reduction of the nitro group to an amino group .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of deuterated reagents and solvents can also be employed to introduce deuterium atoms into the final product, ensuring the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-3-morpholinone-d4 can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)-3-morpholinone: The non-deuterated version of the compound.

    4-(4-Nitrophenyl)-3-morpholinone: The precursor in the synthesis of the amino derivative.

    4-Aminophenylacetic acid: Another compound with an amino group on the aromatic ring.

Uniqueness

4-(4-Aminophenyl)-3-morpholinone-d4 is unique due to the presence of deuterium atoms, which can influence its physical and chemical properties. This isotopic labeling makes it valuable for specific research applications, such as studying metabolic pathways and enzyme mechanisms. The deuterium atoms can also enhance the compound’s stability and reduce its rate of degradation, making it useful in various industrial applications .

Properties

IUPAC Name

4-(4-amino-2,3,5,6-tetradeuteriophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-8-1-3-9(4-2-8)12-5-6-14-7-10(12)13/h1-4H,5-7,11H2/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHCRLDZZHOVFEE-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N2CCOCC2=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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